molecular formula C10H9NO2S B1268034 3-Ethoxycarbonylphenyl isothiocyanate CAS No. 3137-84-6

3-Ethoxycarbonylphenyl isothiocyanate

Cat. No. B1268034
CAS RN: 3137-84-6
M. Wt: 207.25 g/mol
InChI Key: MCHONYMFRSKTLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-ethoxycarbonylphenyl isothiocyanate derivatives often involves the thiophosgene method, starting from related amino compounds. For instance, 3-ethoxycarbonyl-2-isothiocyanatopyridine is prepared from 2-amino-3-ethoxycarbonylpyridine by the thiophosgene method, leading to a variety of derivatives including thiouretanes, thiosemicarbazides, thioamides, and thioureas. These compounds can further undergo transformations to yield bicyclic and tricyclic structures, showcasing the versatility of 3-ethoxycarbonylphenyl isothiocyanate in synthetic organic chemistry (Urleb, Stanovnik, & Tislér, 1990).

Molecular Structure Analysis

The molecular structure of 3-ethoxycarbonylphenyl isothiocyanate and its derivatives has been characterized by various spectroscopic methods. Studies include the formation of a stable adduct of ethoxycarbonyldithiocarbamic acid and a dimer of ethoxycarbonyl isothiocyanate, demonstrating the compound's ability to form complex structures with interesting molecular arrangements (Adams & Huang, 1998).

Chemical Reactions and Properties

3-Ethoxycarbonylphenyl isothiocyanate undergoes a variety of chemical reactions, leading to the synthesis of fused thiophene derivatives with antibacterial and antifungal activities, showcasing its potential in medicinal chemistry. The compound reacts with nucleophiles to form diverse heterocyclic systems, indicating its broad reactivity and applicability in the synthesis of complex molecules (Wardakhan, Louca, & Kamel, 2007).

Scientific Research Applications

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations . Consequently, they have attracted the attention of biologists and chemists .

  • Synthetic Chemistry : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry. They are widely used as intermediates in organic synthesis .

  • Nutrition and Health : Isothiocyanates are found in cruciferous vegetables like broccoli, cauliflower, and kale. Consuming these vegetables can yield beneficial health effects and has the potential to mitigate the risk of developing certain diseases .

properties

IUPAC Name

ethyl 3-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-4-3-5-9(6-8)11-7-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHONYMFRSKTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334382
Record name Ethyl 3-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycarbonylphenyl isothiocyanate

CAS RN

3137-84-6
Record name Ethyl 3-isothiocyanatobenzoate
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URL https://commonchemistry.cas.org/detail?cas_rn=3137-84-6
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Record name Ethyl 3-isothiocyanatobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3137-84-6
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Synthesis routes and methods I

Procedure details

In 500 ml of toluene was dissolved 82.5 g of ethyl m-aminobenzoate. While stirring the solution at room temperature, 83.4 g of N,N-diethylthiocarbamoyl chloride was added dropwise to the solution over a period of about 1 hour and then the mixture was refluxed for 5 hours. The toluene was distilled off under reduced pressure, the residue thus formed was dissolved in 300 ml of ethyl acetate, and the ethyl acetate solution was washed with water. Then, ethyl acetate was distilled off under reduced pressure and the residue was further subjected to distillation under reduced pressure to provide 80 g of oily ethyl m-isothiocyanatobenzoate having a boiling point of 125° C./0.6 mm Hg at a yield of 77%.
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

82.5 g of ethyl m-aminobenzoate was dissolved in 500 ml of toluene and to the solution was added dropwise 83.4 g of N,N-diethylthiocarbamoyl chloride at room temperature with stirring over a period of about 1 hour. The mixture was then refluxed by heating for 5 hours. The toluene was distilled off under reduced pressure, to the residue was added 300 ml of ethyl acetate and the ethyl acetate solution was washed with water. The ethyl acetate was distilled off under reduced pressure and the residue was further subjected to vacuum distillation to obtain 80 g of ethyl m-isothiocyanatobenzoate as oily product. Boiling Point: 125° C./0.6 mm Hg. Yield: 77%.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxycarbonylphenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
3-Ethoxycarbonylphenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
3-Ethoxycarbonylphenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
3-Ethoxycarbonylphenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
3-Ethoxycarbonylphenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
3-Ethoxycarbonylphenyl isothiocyanate

Citations

For This Compound
3
Citations
J Khalafy, ARM Ebrahimlo, R Eisavi, KA Dilmaghani - Arkivoc, 2005 - cv.pnu.ac.ir
… prepared as described above, using 3-ethoxycarbonylphenyl isothiocyanate (26.08 g , 0.126 mol) and stirring for a further 1 h after addition of the isothiocyanate, giving diethyl (3…
Number of citations: 8 cv.pnu.ac.ir
W Bai, J Ji, Q Huang, W Wei - Tetrahedron Letters, 2020 - Elsevier
A series of novel thiourea derivatives were synthesized and evaluated by biological activities. Among them, compound 10e containing 3,5-bis(trifluoromethyl)phenyl moiety (R 1 ) at the …
Number of citations: 21 www.sciencedirect.com
岡裕輔, オカユウスケ - 2014 - toyaku.repo.nii.ac.jp
… 化合物 9 (1.3 g, 5.8 mmol) を 1,4-dioxane (50 mL) に溶解し, triphenylphosphine (1.5 g, 5.8 mmol) および 3-ethoxycarbonylphenyl isothiocyanate 14 (1.2 g, 5.8 mmol) を加え, 100 C にて 1 …
Number of citations: 6 toyaku.repo.nii.ac.jp

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